molecular formula C8H12O2 B15418857 Methyl 4-methylhexa-3,5-dienoate CAS No. 141178-11-2

Methyl 4-methylhexa-3,5-dienoate

Cat. No.: B15418857
CAS No.: 141178-11-2
M. Wt: 140.18 g/mol
InChI Key: FKDZFNOPFKSJHG-UHFFFAOYSA-N
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Description

Methyl 4-methylhexa-3,5-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system (positions 3 and 5) and a methyl substituent at the 4-position. Its structure, CH₂=C(COOMe)-CH(CH₃)-CH₂-CH₂, confers unique reactivity in organic synthesis, particularly in cycloadditions, enolate-mediated reactions, and as a precursor for bioactive molecules. The 4-methyl substituent likely enhances steric effects and modulates electronic properties compared to simpler analogs.

Properties

CAS No.

141178-11-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 4-methylhexa-3,5-dienoate

InChI

InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h4-5H,1,6H2,2-3H3

InChI Key

FKDZFNOPFKSJHG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)OC)C=C

Origin of Product

United States

Comparison with Similar Compounds

Methyl (E)-hexa-3,5-dienoate

  • The (E)-configuration at the 3,5-diene may influence regioselectivity in cycloadditions.
  • Synthesis: Prepared via enolate generation at -78°C using THF, followed by quenching with p-ABSA .

Methyl 6-methoxyhexa-3,5-dienoate

  • Structure : CH₂=CH-COOCH₂-CH₂-OCH₃ (methoxy group at position 6).
  • Positioned distally from the diene, the methoxy group may minimally affect conjugation but could alter substrate recognition in enzymatic or catalytic processes .

4'-Methoxymucidin

  • Structure: Methyl (2Z,3E,5Z)-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhexa-3,5-dienoate.
  • Key Differences: Incorporates a methoxyphenyl group and methoxymethylidene substituent, increasing structural complexity (CheBI ID: 174750) . The aromatic ring enhances rigidity and may confer bioactivity, as seen in its association with disease models and environmental phenotypes .

Methyl 5,6-dimethylhepta-3,5-dienoate

  • Structure : CH₂=C(COOCH₃)-CH(CH₃)-CH(CH₃)-CH₂-CH₂.
  • Key Differences :
    • Additional methyl group at position 5 increases lipophilicity (logP ~2.5 estimated) and molecular weight (168.115 g/mol) .
    • Higher steric hindrance may reduce reactivity in electrophilic additions. Computed properties include 4 rotatable bonds and a complexity index of 208 .

Tabulated Comparison of Key Properties

Compound Molecular Weight (g/mol) Substituents Hydrogen Bond Acceptors Rotatable Bonds Complexity Key Applications/Reactivity
Methyl 4-methylhexa-3,5-dienoate ~142.15 (estimated) 4-methyl 2 3 (estimated) ~160 Cycloadditions, polymer precursors
Methyl (E)-hexa-3,5-dienoate ~128.17 None 2 3 ~140 Aldol reactions, enolate chemistry
Methyl 6-methoxyhexa-3,5-dienoate ~158.20 6-methoxy 3 4 ~170 Pharmaceuticals, agrochemicals
4'-Methoxymucidin ~318.35 Methoxyphenyl, methoxymethylidene 5 6 ~450 Bioactive molecules, disease models
Methyl 5,6-dimethylhepta-3,5-dienoate 168.115 5-methyl, 6-methyl 2 4 208 Fragrances, specialty polymers

Research Findings and Implications

  • Reactivity: The 4-methyl group in this compound likely slows enolate formation compared to Methyl (E)-hexa-3,5-dienoate due to steric effects .
  • Material Science: Higher lipophilicity in Methyl 5,6-dimethylhepta-3,5-dienoate may favor applications in hydrophobic coatings or elastomers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methylhexa-3,5-dienoate, and how can purity be validated?

  • Methodology : The compound can be synthesized via acid-catalyzed esterification of 4-methylhexa-3,5-dienoic acid with methanol. Use concentrated sulfuric acid as a catalyst under reflux (60-80°C) for 4-6 hours. Monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, purify using vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via ¹H NMR (δ 5.8–6.2 ppm for conjugated diene protons) and GC-MS (m/z 140 for molecular ion peak) .

Q. How should researchers characterize the conjugated diene system in this compound?

  • Methodology : Use UV-Vis spectroscopy to confirm conjugation (λmax ~220–250 nm for π→π* transitions). IR spectroscopy can identify ester carbonyl stretches (~1740 cm⁻¹) and C=C stretches (~1650 cm⁻¹). For stereochemical analysis, employ NOESY NMR to assess spatial proximity of substituents on the diene system .

Q. What are the stability considerations for storing this compound?

  • Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the diene system. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid exposure to light or moisture, as these can catalyze hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling predict reactivity in Diels-Alder reactions involving this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and regioselectivity. Compare with experimental results using dienophiles like maleic anhydride. Monitor reaction kinetics via in situ FTIR to validate computational predictions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology : For ambiguous NMR signals (e.g., overlapping diene protons), use 2D-COSY or HSQC to assign coupling patterns. Cross-reference with X-ray crystallography (if crystalline derivatives are available) to confirm bond lengths and angles, as demonstrated in analogous p-quinone methide structures .

Q. How does steric hindrance from the methyl group affect reaction pathways in organocatalytic applications?

  • Methodology : Conduct kinetic studies using chiral organocatalysts (e.g., proline derivatives) under varying temperatures. Analyze enantiomeric excess via chiral HPLC or polarimetry . Compare turnover frequencies (TOFs) with less hindered analogs (e.g., ethyl hexa-3,5-dienoate) to quantify steric effects .

Q. What are the challenges in quantifying degradation products of this compound under oxidative conditions?

  • Methodology : Use LC-MS/MS with electrospray ionization (ESI) to identify oxidation products (e.g., epoxides or quinones). Employ isotopically labeled standards (e.g., D₃-methyl esters) for precise quantification. Validate degradation pathways via EPR spectroscopy to detect radical intermediates .

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